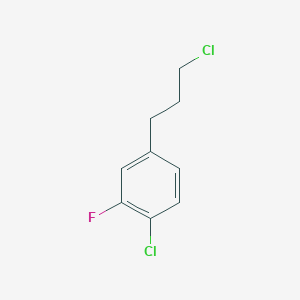
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a 3-chloropropyl group at the fourth position, and a fluorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. The 3-chloropropyl group can also influence the compound’s overall behavior and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-Fluoro-4-(3-chloropropyl)benzene: Lacks the chlorine atom at the first position, leading to different chemical properties.
1-Chloro-2-fluorobenzene:
Uniqueness
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with the 3-chloropropyl group. This combination of substituents provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9Cl2F |
|---|---|
Peso molecular |
207.07 g/mol |
Nombre IUPAC |
1-chloro-4-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
UTQAJGGBBWGTLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)

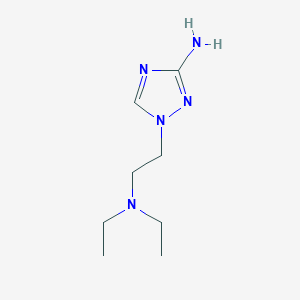
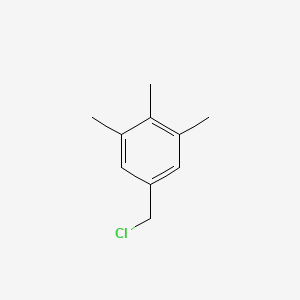
![1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13482887.png)
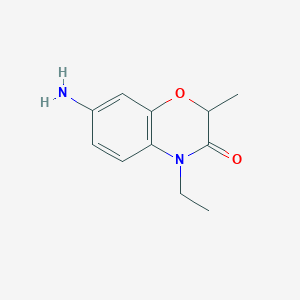
![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
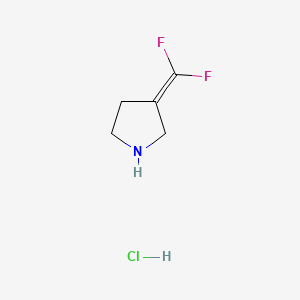

![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
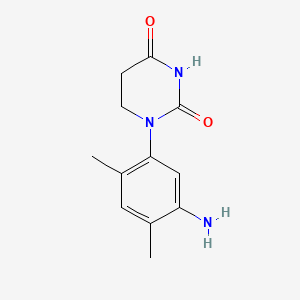
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)
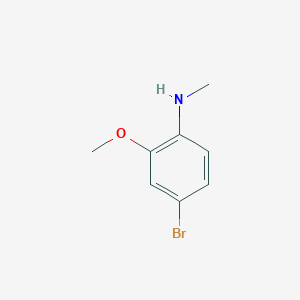
![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
